

Application Notes and Protocols for ML-00253764 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of **ML-00253764 hydrochloride**, a potent and selective non-peptide antagonist of the melanocortin-4 receptor (MC4R).

Chemical and Physical Properties

ML-00253764 hydrochloride is a brain-penetrant small molecule that has been investigated for its effects on appetite and cachexia, as well as for its potential anti-cancer properties.^{[1][2][3][4]} Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Property	Value	Reference
Molecular Weight	413.71 g/mol	^{[1][2][3]}
Formula	C ₁₈ H ₁₈ BrFN ₂ O · HCl	^{[1][2][3]}
CAS Number	1706524-94-8	^{[1][2]}
Purity	≥98%	^{[1][2][3]}
Appearance	Crystalline solid	^[5]
Storage (Solid)	Store at +4°C	^{[1][2][3]}

Solubility Data

The solubility of **ML-00253764 hydrochloride** can vary depending on the solvent. It is recommended to use high-purity, anhydrous solvents for the preparation of stock solutions.

Solvent	Maximum Concentration	Reference
Water	10 mM (4.14 mg/mL)	[1] [2] [3]
DMSO	100 mM (41.37 mg/mL)	[1] [2] [3]
DMF	30 mg/mL	[5]
Ethanol	1 mg/mL	[5]
DMF:PBS (pH 7.2) (1:20)	0.5 mg/mL	[5]

Experimental Protocols

Safety Precautions: Always handle **ML-00253764 hydrochloride** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays.

Materials:

- **ML-00253764 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated micropipettes
- Vortex mixer

Procedure:

- **Weighing:** Accurately weigh the desired amount of **ML-00253764 hydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg of the compound.
- **Solvent Addition:** Add the calculated volume of DMSO to the vial containing the powder. For 4.14 mg of powder, add 1 mL of DMSO.
- **Dissolution:** Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation occurs.^[6]
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^{[4][6][7]}

Protocol 2: Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere, a stock solution in water can be prepared. Note the lower maximum solubility in aqueous solutions.

Materials:

- **ML-00253764 hydrochloride** powder
- Sterile, deionized, or distilled water
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated micropipettes
- Vortex mixer

Procedure:

- **Weighing:** Weigh the desired amount of **ML-00253764 hydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg.

- **Solvent Addition:** Add the calculated volume of sterile water to the vial.
- **Dissolution:** Cap the vial and vortex until the compound is fully dissolved. As with DMSO, gentle warming or sonication may be applied if needed.
- **Storage:** It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in frozen aqueous solutions should be verified.

Protocol 3: Preparation of Formulations for In Vivo Studies

For animal studies, specific formulations are often required to ensure bioavailability and minimize toxicity. The following are examples of formulations that have been used.

Example Formulation 1: DMSO/PEG300/Tween-80/Saline[\[6\]](#)[\[7\]](#)

- Prepare a concentrated stock solution in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 100 µL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until a clear solution is formed.
- Add 450 µL of saline to reach a final volume of 1 mL. The final concentration in this example would be 1.25 mg/mL.

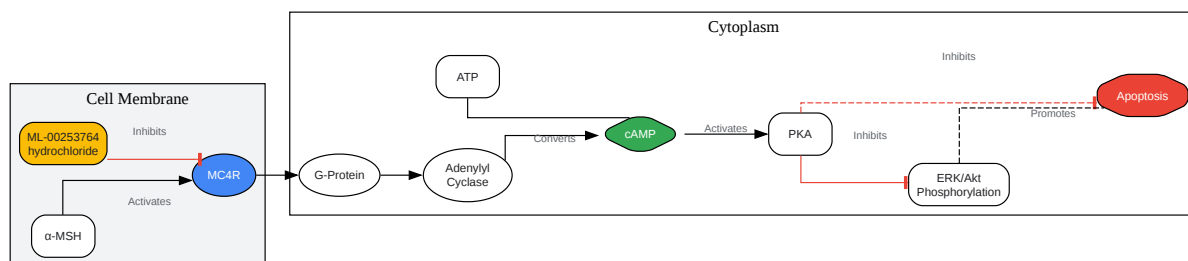
Example Formulation 2: DMSO/Corn Oil[\[6\]](#)

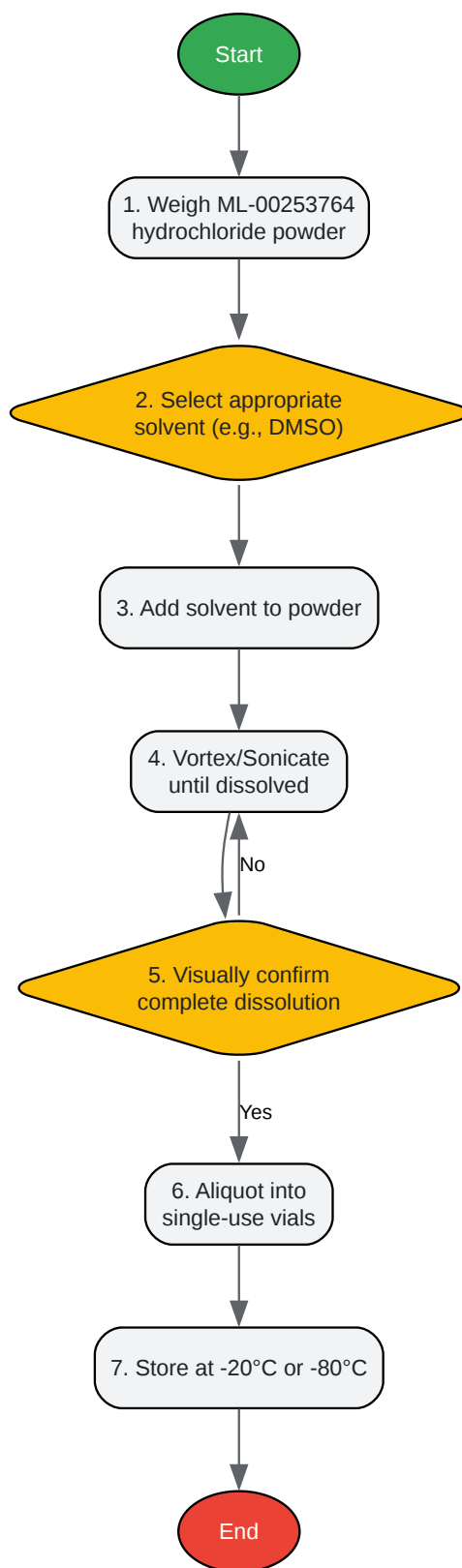
- Prepare a concentrated stock solution in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
- Mix thoroughly to achieve a uniform suspension. This protocol may not be suitable for long-term dosing.[\[6\]](#)

Signaling Pathway and Experimental Workflow

ML-00253764 Hydrochloride Mechanism of Action

ML-00253764 acts as an antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor. By blocking the binding of the endogenous agonist α -melanocyte-stimulating hormone (α -MSH), it inhibits downstream signaling pathways, such as the production of cyclic AMP (cAMP).[2][5] In some cancer cell lines, this has been shown to inhibit ERK1/2 and Akt phosphorylation, leading to apoptosis.[4]





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Ontario, CA 91761, United States

Phone: (601) 213-4426

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